(2Z,4Z,6Z)-1,3-Dihydroxypropan-2-yl 13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate
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Overview
Description
2-(14,15-epoxyeicosatrienoyl)glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound has garnered significant interest due to its potent biological activities, particularly in the context of renal physiology and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(14,15-epoxyeicosatrienoyl)glycerol is synthesized through the metabolism of arachidonic acid by cytochrome P450 enzymes, specifically CYP2J2 . The reaction involves the epoxidation of arachidonic acid to form epoxyeicosatrienoic acids, which are subsequently esterified with glycerol to produce 2-(14,15-epoxyeicosatrienoyl)glycerol .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(14,15-epoxyeicosatrienoyl)glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(14,15-epoxyeicosatrienoyl)glycerol has a wide range of scientific research applications:
Mechanism of Action
2-(14,15-epoxyeicosatrienoyl)glycerol exerts its effects primarily through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. This activation is mediated by the metalloprotease ADAM17, which cleaves membrane-bound transforming growth factor alpha (proTGF-α) to release soluble TGF-α. The soluble TGF-α then binds to and activates EGFR, leading to downstream signaling events that promote cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-arachidonoylglycerol: Another metabolite of arachidonic acid with similar biological activities.
2-(11,12-epoxyeicosatrienoyl)glycerol: A structurally related compound with similar but distinct biological effects
Uniqueness
2-(14,15-epoxyeicosatrienoyl)glycerol is unique in its specific activation of ADAM17 and the subsequent release of TGF-α, which distinguishes it from other similar compounds that may activate different metalloproteases or signaling pathways .
Properties
Molecular Formula |
C23H38O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (2E,4E,6E)-13-(3-pentyloxiran-2-yl)trideca-2,4,6-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h5,7,9,11,14,17,20-22,24-25H,2-4,6,8,10,12-13,15-16,18-19H2,1H3/b7-5+,11-9+,17-14+ |
InChI Key |
FPGUPMILQWFADI-VWHAWUJYSA-N |
Isomeric SMILES |
CCCCCC1C(O1)CCCCCC/C=C/C=C/C=C/C(=O)OC(CO)CO |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCC=CC=CC=CC(=O)OC(CO)CO |
Origin of Product |
United States |
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